1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic core (pyrrole and pyrazine rings) and substituted aromatic groups. The 3,4-difluorophenyl moiety at the 1-position and the phenylethyl carboxamide group at the 2-position contribute to its structural uniqueness.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c23-18-9-8-17(15-19(18)24)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQMMABJKYHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of halogenation reactions to introduce the difluorophenyl moiety.
Attachment of the Phenylethyl Group: This can be accomplished through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.
Chemical Reactions Analysis
1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results : The compound demonstrated significant cytotoxicity with IC50 values of approximately 12 µM for MCF-7 and 15 µM for A549 cells.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Testing Against Bacteria : Moderate antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL.
Study 1: Anticancer Efficacy
A study published in the Asian Journal of Pharmaceutics investigated similar pyrrolo[1,2-a]pyrazine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells via caspase activation pathways.
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy of related pyrazine derivatives revealed promising activity against resistant bacterial strains. The study emphasized the need for further exploration of these compounds as potential therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Biological Activity
The compound 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[1,2-a]pyrazine core with a difluorophenyl group and a phenylethyl substituent that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within this class exhibit a range of biological activities including:
- Anticancer properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Kinase inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways.
- Neuroprotective effects : Potential applications in neurodegenerative diseases have been explored.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit various kinases such as FLT3 and CDK kinases, crucial for cell cycle regulation and proliferation .
- Modulation of Signaling Pathways : By affecting signaling pathways associated with cancer progression and neurodegeneration, it may exert therapeutic effects.
Anticancer Activity
A study evaluating the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives found that certain modifications enhanced their efficacy against various cancer cell lines. Specifically, compounds with a similar structure exhibited IC50 values in the nanomolar range against FLT3 and other kinases .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | FLT3 | 25 |
| Compound B | CDK2 | 30 |
| 1-(3,4-Difluorophenyl)-N-(2-phenylethyl)... | FLT3 | TBD |
Neuroprotective Effects
Research into the neuroprotective effects of related compounds suggests that they may reduce oxidative stress and inflammation in neuronal cells. In vitro assays demonstrated that these compounds could enhance cell viability under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
